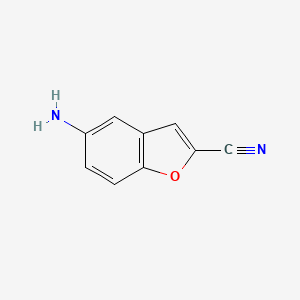![molecular formula C8H5BrN2O B8760133 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde](/img/structure/B8760133.png)
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde
Descripción general
Descripción
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is a heterocyclic compound that features a bromine atom at the 3-position and a carboxaldehyde group at the 7-position of the imidazo[1,2-a]pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method includes a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with an α-bromoketone in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo[1,2-a]pyridine ring system followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid.
Reduction Products: 3-Bromoimidazo[1,2-a]pyridine-7-methanol.
Aplicaciones Científicas De Investigación
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde involves its interaction with specific molecular targets. The compound’s bromine atom and carboxaldehyde group enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-7-methanol
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxaldehyde group allows for versatile chemical transformations and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
3-bromoimidazo[1,2-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-5H |
Clave InChI |
ZSTJKWIAWSBMRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC=C2Br)C=C1C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8760082.png)
![Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]-](/img/structure/B8760097.png)
![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)
![2-[(4-chlorophenyl)methyl]oxirane](/img/structure/B8760112.png)





